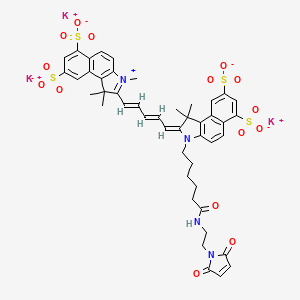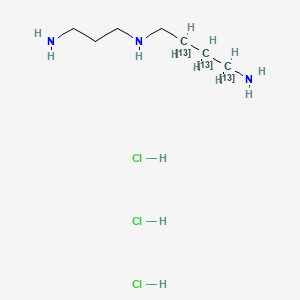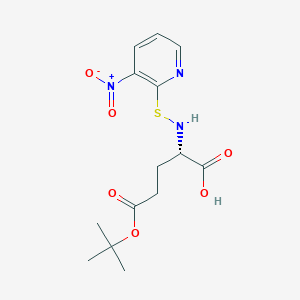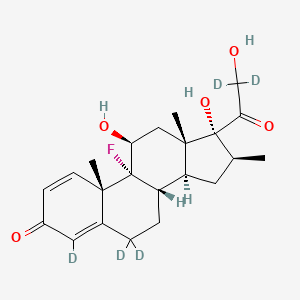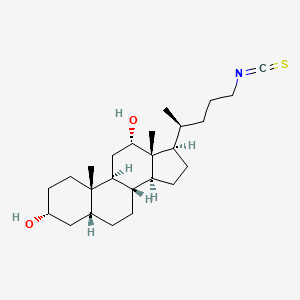![molecular formula C14H22N6O4 B12408110 (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleoside analogs are often used in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common method involves the glycosylation of a purine base with a protected sugar derivative, followed by deprotection to yield the final product. The reaction conditions often require the use of strong acids or bases, and the presence of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of automated systems ensures consistency and efficiency in production.
化学反应分析
Types of Reactions
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different analogs with varying biological activities.
Substitution: The amino groups on the purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the purine ring.
科学研究应用
Chemistry
In chemistry, (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is used to study nucleic acid interactions and enzyme mechanisms. Its ability to mimic natural nucleosides makes it a valuable tool in understanding DNA and RNA processes.
Medicine
In medicine, this compound is used in the development of antiviral and anticancer drugs. Its incorporation into nucleic acids can disrupt viral replication or cancer cell proliferation, making it a potent therapeutic agent.
Industry
In industry, this compound is used in the production of pharmaceuticals and as a research tool in drug development. Its versatility and effectiveness make it a valuable asset in various industrial applications.
作用机制
The mechanism of action of (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis. The pathways involved often include the activation of cellular stress responses and apoptosis.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral properties.
Uniqueness
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups. These features confer distinct biological activities and make it a valuable compound in scientific research and drug development.
属性
分子式 |
C14H22N6O4 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9?,10+,13-/m1/s1 |
InChI 键 |
YLVPKAFXNOVMJK-CXOKJZQJSA-N |
手性 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)N(C)C |
规范 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
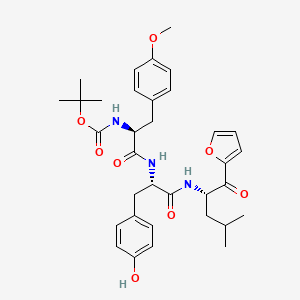
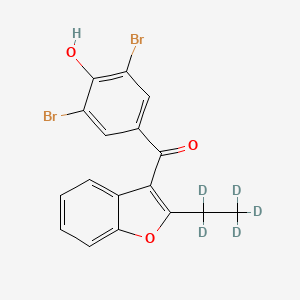
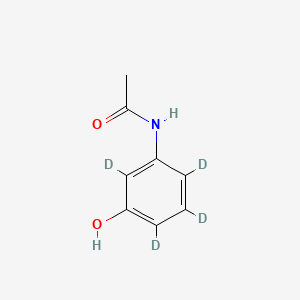
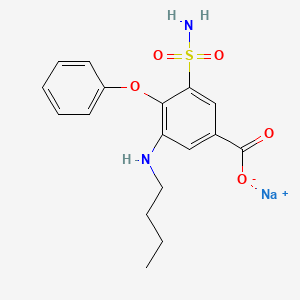
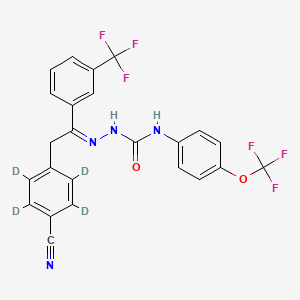
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
